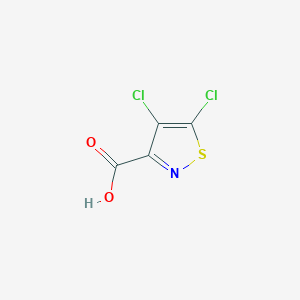
Cloruro de 2-cloro-N,N-dietiletanamina
Descripción general
Descripción
2-Chloro-N,N-diethylethanamine hydrochloride is a chemical compound with the molecular formula C6H15Cl2N. This compound is primarily used as an alkylating agent in various chemical syntheses and has applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
2-Chloro-N,N-diethylethanamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
2-Chloro-N,N-diethylethanamine hydrochloride, also known as 2-Diethylaminoethylchloride hydrochloride, is a monofunctional alkylating agent . Its primary targets are guanine nucleobases in DNA . The compound has been identified as a small molecule that selectively kills PARP1- and xeroderma pigmentosum A-deficient cells .
Mode of Action
The compound preferentially alkylates guanine nucleobases, forming DNA adducts . These adducts can be removed from DNA by either a PARP1-dependent base excision repair or nucleotide excision repair . This interaction with its targets leads to the formation of strand breaks, an accumulation of cells in S phase, and activation of the DNA damage response .
Biochemical Pathways
The compound’s action affects the DNA repair pathways, particularly the base excision repair (BER) and nucleotide excision repair pathways . The formation of DNA adducts and subsequent repair processes can lead to strand breaks and activation of the DNA damage response .
Result of Action
The result of the compound’s action is the selective killing of PARP1- and xeroderma pigmentosum A-deficient cells . This is due to the cells’ inability to effectively repair the DNA damage caused by the compound . Furthermore, the compound has been shown to selectively inhibit PARP1-deficient xenograft tumor growth compared to isogenic PARP1-proficient tumors .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N,N-diethylethanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to these molecules. This alkylation process can modify the structure and function of the target biomolecules, leading to changes in their activity. For example, it can alkylate nucleophilic sites on proteins, such as the amino groups of lysine residues, altering the protein’s function and stability .
Cellular Effects
The effects of 2-Chloro-N,N-diethylethanamine hydrochloride on cells are diverse and depend on the concentration and exposure duration. It can influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may induce mild stress responses, while higher concentrations can lead to significant cellular damage and apoptosis. The compound’s ability to alkylate DNA and proteins can disrupt normal cellular processes, leading to altered gene expression and metabolic imbalances .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N,N-diethylethanamine hydrochloride involves its interaction with nucleophilic sites on biomolecules. It primarily acts as an alkylating agent, transferring its alkyl group to nucleophilic atoms such as nitrogen and oxygen in DNA, RNA, and proteins. This alkylation can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cell death. Additionally, the alkylation of proteins can alter their structure and function, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N,N-diethylethanamine hydrochloride can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to cumulative cellular damage, affecting cell viability and function. In vitro and in vivo studies have shown that prolonged exposure can result in significant alterations in cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of 2-Chloro-N,N-diethylethanamine hydrochloride in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to severe cellular and tissue damage. High doses can result in systemic toxicity, affecting multiple organs and leading to adverse health outcomes .
Metabolic Pathways
2-Chloro-N,N-diethylethanamine hydrochloride is involved in various metabolic pathways, primarily through its role as an alkylating agent. It can interact with enzymes and cofactors involved in metabolic processes, altering their activity and affecting metabolic flux. The compound’s alkylation of biomolecules can lead to changes in metabolite levels, disrupting normal metabolic homeostasis. Additionally, its interaction with metabolic enzymes can influence the overall metabolic rate and efficiency .
Transport and Distribution
The transport and distribution of 2-Chloro-N,N-diethylethanamine hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 2-Chloro-N,N-diethylethanamine hydrochloride is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles. Its localization can influence its activity and function, with specific targeting signals or post-translational modifications directing it to particular compartments. The compound’s presence in the nucleus can lead to DNA alkylation, while its localization in the cytoplasm can affect protein function .
Métodos De Preparación
2-Chloro-N,N-diethylethanamine hydrochloride can be synthesized through the reaction of diethylamine with ethylene oxide, followed by chlorination with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Chloro-N,N-diethylethanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Alkylation Reactions: As an alkylating agent, it can introduce alkyl groups into various substrates, including nucleobases in DNA.
Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethanol and hydrochloric acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific nucleophile or substrate used but often include substituted amines, ethers, and alcohols .
Comparación Con Compuestos Similares
2-Chloro-N,N-diethylethanamine hydrochloride can be compared with other alkylating agents such as:
2-Chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring, which affects its chemical properties and uses.
N-(2-Chloroethyl)-N,N-dimethylammonium chloride: Another alkylating agent with distinct applications in organic synthesis.
The uniqueness of 2-Chloro-N,N-diethylethanamine hydrochloride lies in its specific alkylating properties and its ability to selectively target PARP1-deficient cells, making it valuable in both research and therapeutic contexts .
Propiedades
IUPAC Name |
2-chloro-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSWDIQBBZLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-35-6 (Parent) | |
| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029203 | |
| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [MSDSonline] | |
| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
869-24-9 | |
| Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 869-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyldiethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCY6EQT3WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















